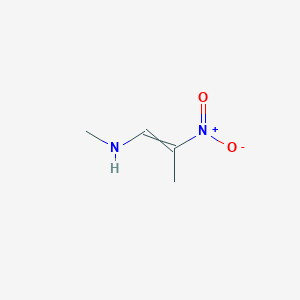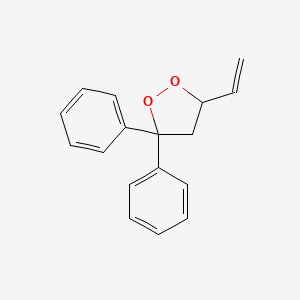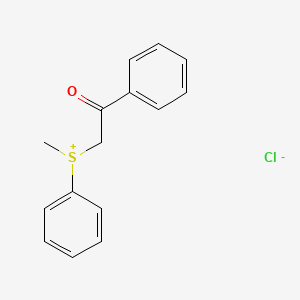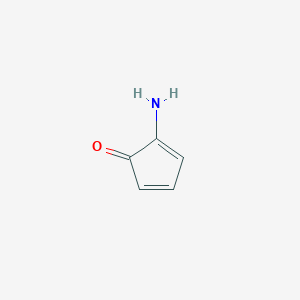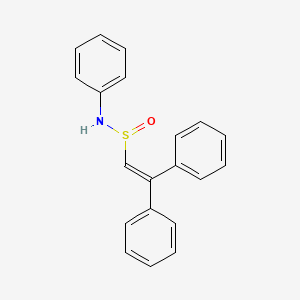
4-Chloro-2-oxido-1,2,5-oxadiazol-2-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-oxido-1,2,5-oxadiazol-2-ium is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by a five-membered ring containing two nitrogen atoms, one oxygen atom, and one chlorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-oxido-1,2,5-oxadiazol-2-ium typically involves the reaction of amidoximes with acid chlorides or other reactive derivatives of carboxylic acids in a basic medium. One common method includes the treatment of chloroximes with nitriles in a basic medium, which generates nitrile oxides in situ. These nitrile oxides then undergo cycloaddition to form the oxadiazole ring .
Reaction Conditions:
- Solvent: Tetrahydrofuran (THF)
- Temperature: Reflux conditions (approximately 65-70°C)
- Reaction Time: 4-5 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-oxido-1,2,5-oxadiazol-2-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring into other heterocyclic structures.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of oxadiazole N-oxides.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted oxadiazole compounds with various functional groups.
Aplicaciones Científicas De Investigación
4-Chloro-2-oxido-1,2,5-oxadiazol-2-ium has been extensively studied for its applications in several fields:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of high-energy materials and as a component in the formulation of energetic compounds.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-oxido-1,2,5-oxadiazol-2-ium involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the presence of the oxadiazole ring allows for interactions with nucleic acids, potentially leading to the disruption of DNA or RNA synthesis.
Comparación Con Compuestos Similares
4-Chloro-2-oxido-1,2,5-oxadiazol-2-ium can be compared with other oxadiazole derivatives such as:
1,2,4-Oxadiazole: Known for its use in medicinal chemistry and as a pharmacophoric group.
1,3,4-Oxadiazole: Utilized in the development of agrochemicals and pharmaceuticals.
1,2,3-Oxadiazole:
Propiedades
Número CAS |
108935-03-1 |
|---|---|
Fórmula molecular |
C2HClN2O2 |
Peso molecular |
120.49 g/mol |
Nombre IUPAC |
4-chloro-2-oxido-1,2,5-oxadiazol-2-ium |
InChI |
InChI=1S/C2HClN2O2/c3-2-1-5(6)7-4-2/h1H |
Clave InChI |
MTHBXLUSEGJMCJ-UHFFFAOYSA-N |
SMILES canónico |
C1=[N+](ON=C1Cl)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


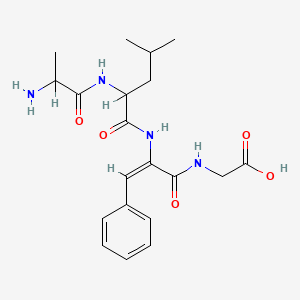
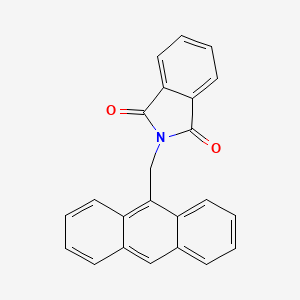
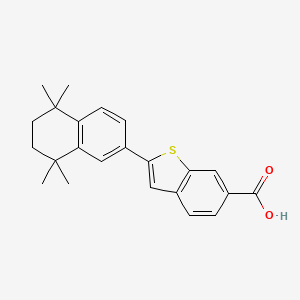
![Dimethyl [(5-bromofuran-2-yl)methylidene]propanedioate](/img/structure/B14337931.png)
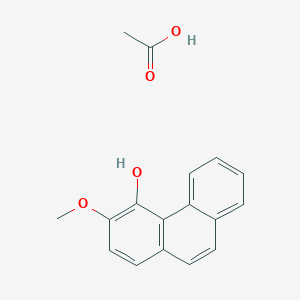
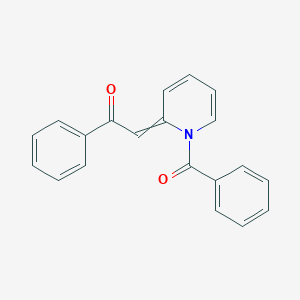
![1-[(4-Butoxyphenyl)methyl]-1H-1,2,3-triazole](/img/structure/B14337949.png)

![Pyridine, 4-[2-(1H-imidazol-1-yl)ethyl]-](/img/structure/B14337967.png)
